molecular formula C18H16O7S B2865647 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 864818-54-2

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2865647
CAS No.: 864818-54-2
M. Wt: 376.38
InChI Key: BZFPGSRSYDRDIF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative featuring a methanesulfonate ester group at the 7-position and a 2,4-dimethoxyphenyl substituent at the 3-position of the coumarin core. Coumarins are known for diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects . The methanesulfonate group enhances solubility and bioavailability compared to unmodified coumarins, while the dimethoxyphenyl moiety may influence electronic properties and target binding.

Properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-6-7-14(17(9-12)23-2)15-8-11-4-5-13(25-26(3,20)21)10-16(11)24-18(15)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFPGSRSYDRDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inhibition Mechanisms and Substituent Effects

Chalcones in rely on amino groups for electrostatic interactions with PfFNR. The dimethoxy substituents in both compounds likely enhance lipophilicity, improving membrane permeability but possibly reducing solubility without polar groups like amines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Reported Activity (Inhibition %) Target
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-Amino, 4-methoxyphenyl 50% PfFd-PfFNR interaction
(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Chalcone 4-Amino, 2,4-dimethoxyphenyl 38.16% PfFd-PfFNR interaction
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate Coumarin 2,4-Dimethoxyphenyl, methanesulfonate Hypothetical Not reported in evidence

Research Findings and Limitations

  • Chalcone Derivatives: Demonstrated PfFNR inhibition (10.94–50%), with activity linked to amino and methoxy substituents .
  • Structural tools like SHELXL and WinGX could elucidate its conformation, though such studies are absent in the evidence .

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